molecular formula C12H15N3OS B1356370 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915924-25-3

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B1356370
M. Wt: 249.33 g/mol
InChI Key: OOQJQVRHKIAKIZ-UHFFFAOYSA-N
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Description

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-EPETA) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.

Scientific Research Applications

Quantum Theory of Atoms-in-Molecules Analysis

  • El-Emam et al. (2020) conducted a study where they synthesized and analyzed crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Their research revealed insights into the orientation of amino groups and the nature of noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach (El-Emam et al., 2020).

Synthesis and Antimicrobial Activity

  • Sah et al. (2014) explored the synthesis of formazans from a Mannich base derivative of a 1,3,4-thiadiazole compound, similar to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and evaluated its antimicrobial activity. This research provides insight into the potential biomedical applications of such compounds (Sah et al., 2014).

Synthesis and Chemical Characterization

  • Maadadi et al. (2016) studied the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, providing insights into the chemical behavior of thiadiazole derivatives under different conditions. This research is relevant for understanding the chemical properties of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Maadadi et al., 2016).

Antiproliferative and Antimicrobial Properties

  • Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including antiproliferative and antimicrobial properties. This study can provide context for the potential biomedical applications of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Gür et al., 2020).

Corrosion Inhibition

  • Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of various thiadiazole derivatives. Their findings help understand the potential use of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in corrosion inhibition applications (Kaya et al., 2016).

Antitubercular Agents

  • Ramprasad et al. (2015) designed phenothiazine and 1,3,4-thiadiazole hybrid derivatives to evaluate their inhibition activity against Mycobacterium tuberculosis. This research indicates the potential of thiadiazole derivatives in treating tuberculosis (Ramprasad et al., 2015).

properties

IUPAC Name

5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJQVRHKIAKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589702
Record name 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

915924-25-3
Record name 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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